molecular formula C9H15N B128113 1-Pyrrolidino-1-cyclopentene CAS No. 7148-07-4

1-Pyrrolidino-1-cyclopentene

Cat. No. B128113
Key on ui cas rn: 7148-07-4
M. Wt: 137.22 g/mol
InChI Key: KOFSFYBXUYHNJL-UHFFFAOYSA-N
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Patent
US08889710B2

Procedure details

Reflux a mixture of cyclopentanone (600 g, 7.14 mol), pyrrolidine (550 g, 4.68 mol) and toluene-4-sulfonic acid (5.0 g) in toluene (3 L) for 4 hours. After removal of solvent under vacuum, purify the residue by distillation carefully to give 1-cyclopent-1-enyl-pyrrolidineas colorless oil (898 g, 6.55 mol, 91.8%). 1H NMR (CDCl3, 400 MHz): δ 4.04 (m, 1H), 3.06 (m, 4H), 2.39 (m, 4H), 1.85 (m, 6H).
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:1]1([N:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH2:5][CH2:4][CH2:3][CH:2]=1

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
550 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux
CUSTOM
Type
CUSTOM
Details
After removal of solvent under vacuum
CUSTOM
Type
CUSTOM
Details
purify the residue
DISTILLATION
Type
DISTILLATION
Details
by distillation carefully
CUSTOM
Type
CUSTOM
Details
to give 1-cyclopent-1-enyl-pyrrolidineas colorless oil (898 g, 6.55 mol, 91.8%)

Outcomes

Product
Name
Type
Smiles
C1(=CCCC1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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